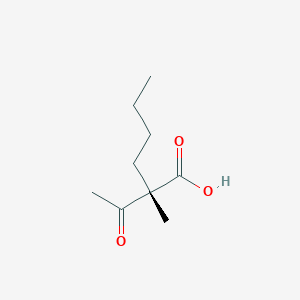
(2S)-2-Acetyl-2-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Acetyl-2-methylhexanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by its acetyl group attached to the second carbon of a hexanoic acid chain, with a methyl group also attached to the same carbon. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetyl-2-methylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2-acetyl-2-methylhexenoic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
(2S)-2-Acetyl-2-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methylhexanedioic acid.
Reduction: The major product is (2S)-2-hydroxy-2-methylhexanoic acid.
Substitution: Depending on the substituent, various derivatives of (2S)-2-methylhexanoic acid can be formed.
科学的研究の応用
(2S)-2-Acetyl-2-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of (2S)-2-Acetyl-2-methylhexanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary, but it often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(2R)-2-Acetyl-2-methylhexanoic acid: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
2-Acetylhexanoic acid: Lacks the methyl group at the second carbon.
2-Methylhexanoic acid: Lacks the acetyl group at the second carbon.
Uniqueness
(2S)-2-Acetyl-2-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both acetyl and methyl groups at the second carbon. This combination of features imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and chiral applications.
特性
CAS番号 |
183485-67-8 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
(2S)-2-acetyl-2-methylhexanoic acid |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-9(3,7(2)10)8(11)12/h4-6H2,1-3H3,(H,11,12)/t9-/m0/s1 |
InChIキー |
ZAHCCGHLVLKYOB-VIFPVBQESA-N |
異性体SMILES |
CCCC[C@@](C)(C(=O)C)C(=O)O |
正規SMILES |
CCCCC(C)(C(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)
![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
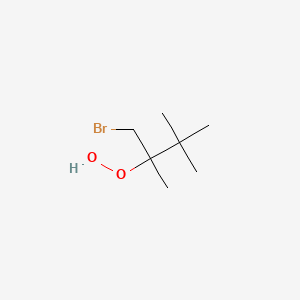
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
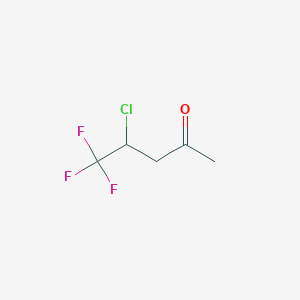
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
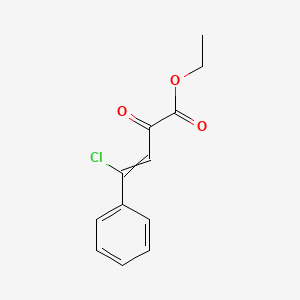

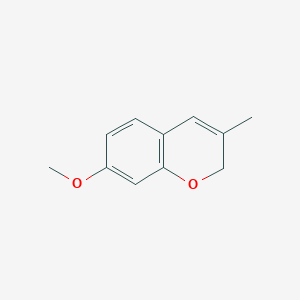
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
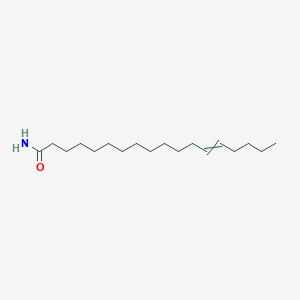
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
